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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde-2,3,5,6-D4

Cat. No.: B1443012 Get Quote

An In-depth Technical Guide to 4-Fluorobenzaldehyde-2,3,5,6-D4

Introduction
4-Fluorobenzaldehyde-2,3,5,6-D4 is the deuterated form of 4-Fluorobenzaldehyde, a versatile

aromatic aldehyde used as a building block in the synthesis of pharmaceuticals,

agrochemicals, and specialty materials.[1][2] The strategic replacement of hydrogen atoms with

deuterium at the 2, 3, 5, and 6 positions of the benzene ring imparts unique properties to the

molecule, making it an invaluable tool for researchers, particularly in the fields of drug

metabolism, pharmacokinetics (DMPK), and analytical chemistry. This technical guide provides

a comprehensive overview of the chemical properties, synthesis, and applications of 4-
Fluorobenzaldehyde-2,3,5,6-D4.

Core Chemical and Physical Properties
The introduction of deuterium increases the molecular weight of the compound but results in

negligible changes to its physical properties compared to its non-deuterated analogue.
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Property Value Source

CAS Number 93111-25-2 or 93111-27-4 [3][4]

Molecular Formula C₇HD₄FO [5]

Molecular Weight 128.14 g/mol [3][5]

Exact Mass 128.0576 Da [3]

InChI Key
UOQXIWFBQSVDPP-

RHQRLBAQSA-N
[3]

Appearance
Clear, very slight yellow liquid

(for non-deuterated form)
[6]

Melting Point
-10 °C (for non-deuterated

form)
[1][7][8][9]

Boiling Point
181 °C at 758 mmHg (for non-

deuterated form)
[7][8][9]

Density
1.157 g/mL at 25 °C (for non-

deuterated form)
[7][9]

Refractive Index
n20/D 1.521 (for non-

deuterated form)
[7]

Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and isotopic purity of 4-
Fluorobenzaldehyde-2,3,5,6-D4.
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Spectroscopic Technique Key Characteristics

Proton NMR (¹H NMR)

The spectrum is simplified, showing significantly

diminished or absent signals for the aromatic

protons at positions 2, 3, 5, and 6. The

aldehydic proton signal remains. This technique

is crucial for quantifying the percentage of

deuterium incorporation by comparing residual

proton signals to an internal standard.[3]

Carbon-13 NMR (¹³C NMR)

Carbon atoms directly bonded to deuterium will

exhibit characteristic C-D coupling, resulting in

multiplets.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for validating the molecular

formula by providing a highly accurate mass

measurement.[3] The predictable mass shift due

to deuterium incorporation allows for clear

differentiation from the unlabeled compound.[3]

Experimental Protocols
Synthesis
The synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 is a multi-step process that requires

precise control to achieve specific deuteration. Direct deuteration of 4-fluorobenzaldehyde is

not a common strategy. Instead, the molecule is typically constructed from a pre-deuterated

precursor.[3]

A plausible synthetic workflow involves the following key transformations:

Precursor Preparation: The synthesis often begins with a readily available, heavily

deuterated starting material, such as benzene-d6.[3]

Halogenation: A halogen, typically chlorine, is introduced to the deuterated ring to form a

deuterated chlorobenzene intermediate.
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Formylation: An aldehyde group is introduced onto the deuterated ring using methods like

the Gattermann-Koch or Vilsmeier-Haack reaction to produce 4-chlorobenzaldehyde-2,3,5,6-

d4.[3]

Halogen Exchange (Halex): The final step is the introduction of the fluorine atom at the C-4

position via a halogen-exchange reaction, where the chlorine atom is substituted with

fluorine.[3][8]
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Synthesis Workflow for 4-Fluorobenzaldehyde-2,3,5,6-D4

Benzene-d6
(Precursor)

Chlorination

Chlorobenzene-d5

Formylation
(e.g., Vilsmeier-Haack)

4-Chlorobenzaldehyde-2,3,5,6-d4
(Intermediate)

Halogen Exchange (Halex)
with Fluorinating Agent

4-Fluorobenzaldehyde-2,3,5,6-D4
(Final Product)

Click to download full resolution via product page

A generalized synthetic pathway for 4-Fluorobenzaldehyde-2,3,5,6-D4.

Purification and Analysis
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Purification: Following synthesis, the product is typically purified using flash column

chromatography on silica gel.[10] Distillation under reduced pressure can also be employed.

[11]

Analysis: The identity, purity, and isotopic enrichment of the final product are confirmed using

a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

Applications in Research and Drug Development
The primary value of 4-Fluorobenzaldehyde-2,3,5,6-D4 lies in its isotopic labeling, which is

leveraged in several key applications.

Internal Standard in Quantitative Analysis
In bioanalytical studies, deuterated compounds are widely used as internal standards for

quantification by mass spectrometry (MS). Because 4-Fluorobenzaldehyde-2,3,5,6-D4 is

chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and

exhibits similar ionization efficiency. However, its higher mass allows it to be distinguished by

the mass spectrometer, enabling precise and accurate quantification of the non-deuterated

analyte in complex biological matrices.[3]
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Analytical Workflow Using a Deuterated Internal Standard

Biological Sample
(contains Analyte)

Spike with known amount of
4-Fluorobenzaldehyde-d4 (Internal Standard)

Sample Preparation
(e.g., Protein Precipitation, Extraction)

LC-MS/MS Analysis

Quantification
(Ratio of Analyte to Internal Standard)

Click to download full resolution via product page

Typical workflow for quantitative analysis using an internal standard.

Metabolic and Pharmacokinetic Studies
The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a

drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H)

bond, a phenomenon that gives rise to the "kinetic isotope effect."[3]

This effect can slow down metabolic reactions that involve the cleavage of a C-H bond,

particularly those catalyzed by enzymes like the cytochrome P450 (CYP450) family.[3] By

strategically deuterating a metabolically labile site on a drug molecule, its metabolic stability

can be enhanced, potentially leading to:
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A longer biological half-life.

Reduced clearance rates.

An improved overall pharmacokinetic profile.[3]

4-Fluorobenzaldehyde-2,3,5,6-D4 serves as a key building block for synthesizing deuterated

drug candidates that contain a 4-fluorobenzyl moiety, allowing researchers to investigate and

exploit the kinetic isotope effect.[3]

Impact of Kinetic Isotope Effect on Drug Metabolism

Non-Deuterated Drug Deuterated Drug

Drug with C-H bond
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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